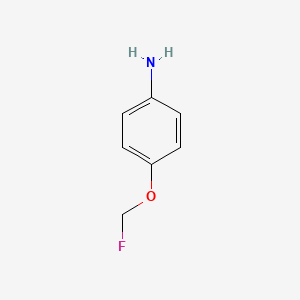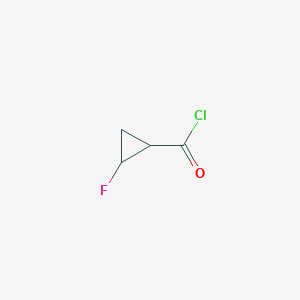
1,1,1,4,4,4-Hexafluoro-2-methoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,4,4,4-Hexafluoro-2-methoxybutane, or HFB, is a fluorinated hydrocarbon compound that has a wide range of uses in scientific research and industry. HFB has been used in a variety of applications, including as a solvent for organic reactions, as a reagent for the synthesis of organic compounds, and as a reactant in the production of specialty chemicals. HFB has also been used in the production of pharmaceuticals, as well as in the manufacture of electronic components. In addition, HFB has been studied for its potential use as a fuel and as a component of fuel cells.
科学研究应用
HFB has been used in a variety of scientific research applications, including as a solvent for organic reactions and as a reagent for the synthesis of organic compounds. HFB has also been used as a reactant in the production of specialty chemicals, such as perfluoroalkylated compounds. In addition, HFB has been studied for its potential use as a fuel and as a component of fuel cells. HFB has also been used as a model compound in studies of the structure and properties of fluorinated hydrocarbons, as well as in studies of the thermodynamic and kinetic properties of chemical reactions.
作用机制
The mechanism of action of HFB is not fully understood, but it is believed to involve the formation of a reactive intermediate that is able to undergo further reactions with other molecules. This reactive intermediate is believed to be a species known as a “hexafluorobutane radical”, which is formed through the homolytic cleavage of the carbon-fluorine bond of HFB. This radical is then able to undergo further reactions with other molecules, such as the formation of new carbon-fluorine bonds or the formation of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of HFB are not well understood, but it is believed that HFB may have some toxic effects on the human body. In particular, HFB has been found to be toxic to the liver and kidneys, and has been linked to an increased risk of developing cancer. In addition, HFB has been found to be an irritant to the eyes, skin, and respiratory system.
实验室实验的优点和局限性
The main advantage of using HFB in laboratory experiments is its low toxicity and relatively low cost. HFB is also relatively easy to handle and store, as it is a liquid at room temperature. However, there are some limitations to using HFB in laboratory experiments. For example, HFB is a highly reactive compound, and therefore must be handled with care to prevent unwanted reactions. In addition, HFB is a volatile compound and can easily evaporate, making it difficult to accurately measure and control the concentration of HFB in a reaction.
未来方向
There are a number of potential future directions for the study and use of HFB. One potential direction is the development of new applications for HFB, such as its use as a fuel or as a component of fuel cells. Another potential direction is the further study of the biochemical and physiological effects of HFB, in order to better understand its potential toxicity and to develop methods for mitigating its toxic effects. Finally, further research into the mechanism of action of HFB could lead to the development of new synthetic methods for producing organic compounds.
合成方法
HFB is synthesized by the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene (HFBene) with methanol in the presence of a catalyst. The reaction is typically carried out at temperatures between 100-140°C, with the reaction rate and yield of the desired product being dependent on the type of catalyst used. Common catalysts used for this reaction include palladium, ruthenium, and nickel compounds. The reaction of HFBene with methanol yields HFB as the major product, with minor amounts of other reaction byproducts such as 1,1,1,4,4,4-hexafluorobutane (HFBane) and 1,1,1,4,4,4-hexafluorobut-2-ol (HFBol).
属性
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-methoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-12-3(5(9,10)11)2-4(6,7)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUXCFUAMDVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,4,4,4-Hexafluoro-2-methoxybutane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



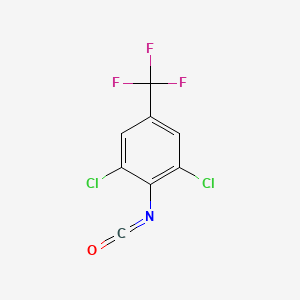
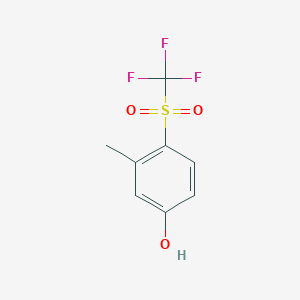




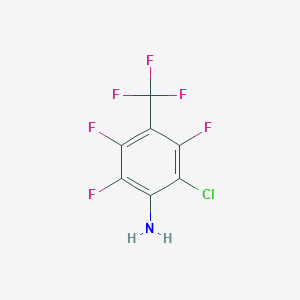


![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)
